Positional Isomerism: Meta vs. Para Substitution — Lack of Direct Comparative Biological Data
CAS 897614-64-1 is the meta-substituted isomer of the pyridazine-phenyl core, whereas EPB-53 (CAS 921544-98-1) is the para-substituted isomer. EPB-53 has reported in vivo efficacy: in C57BL/6J mice fed a high-fat diet for 10 weeks, EPB-53 administered orally at 10 mg/kg/day for the last 2 weeks reduced body weight gain, improved glucose tolerance (area under the curve), and prevented hepatic steatosis and hypertriglyceridemia, outperforming metformin on steatosis and triglyceride endpoints [1]. For CAS 897614-64-1, no equivalent in vivo or in vitro potency data (e.g., IC50, EC50, Ki) have been published in peer-reviewed literature or patents. The quantitative differentiation between meta and para substitution in this scaffold remains uncharacterized.
| Evidence Dimension | In vivo metabolic efficacy (glucose tolerance, hepatic steatosis, hypertriglyceridemia) |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | EPB-53 (CAS 921544-98-1, para isomer): 10 mg/kg/day oral, 2-week treatment, improved glucose tolerance, prevented hepatic steatosis and hypertriglyceridemia in HFD mice vs. metformin |
| Quantified Difference | Not calculable; target compound data absent |
| Conditions | C57BL/6J mice, high-fat diet (10 weeks), oral gavage, 2-week treatment |
Why This Matters
Without direct quantitative comparison, a procurement decision between isomers cannot be evidence-based; EPB-53 is the only isomer with documented in vivo pharmacology.
- [1] Vázquez-Carrera M et al. (2019). Oral administration of a new HRI activator as a new strategy to improve high-fat-diet-induced glucose intolerance, hepatic steatosis, and hypertriglyceridaemia through FGF21. British Journal of Pharmacology, 176(14):2492-2505. View Source
